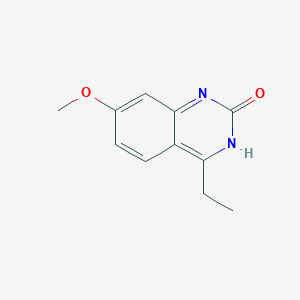
4-Ethyl-7-methoxyquinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-7-methoxyquinazolin-2(3H)-one is a specialized chemical compound belonging to the quinazoline family. This compound is characterized by its unique molecular structure, which includes an ethyl group at the 4th position and a methoxy group at the 7th position on the quinazoline ring. It is widely used in various fields of scientific research due to its versatile properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-methoxyquinazolin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the aniline derivative reacts with ethyl acetoacetate under acidic or basic conditions to form the quinazoline ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-7-methoxyquinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different research applications.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-7-methoxyquinazolin-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-7-methoxyquinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylquinazolin-2(3H)-one: Lacks the methoxy group at the 7th position.
7-Methoxyquinazolin-2(3H)-one: Lacks the ethyl group at the 4th position.
4-Methyl-7-methoxyquinazolin-2(3H)-one: Has a methyl group instead of an ethyl group at the 4th position.
Uniqueness
4-Ethyl-7-methoxyquinazolin-2(3H)-one is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
37528-40-8 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-ethyl-7-methoxy-3H-quinazolin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-8-5-4-7(15-2)6-10(8)13-11(14)12-9/h4-6H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
NCFQYNRAJRLECW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC(=CC2=NC(=O)N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
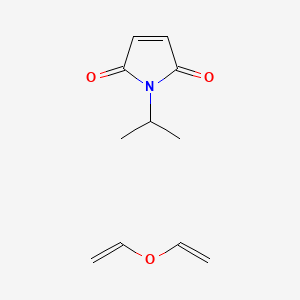
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
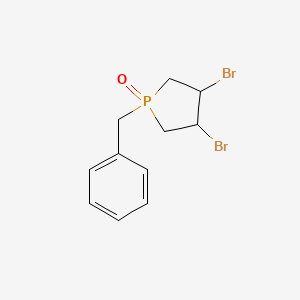
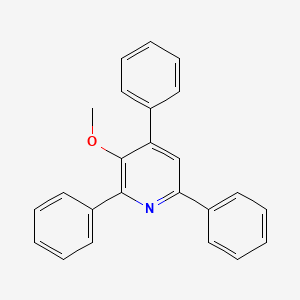
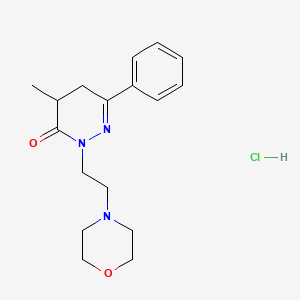
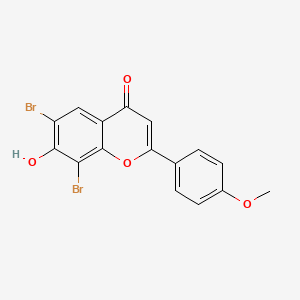
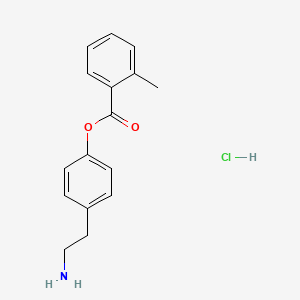
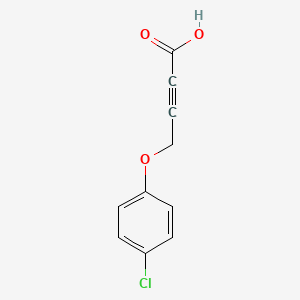


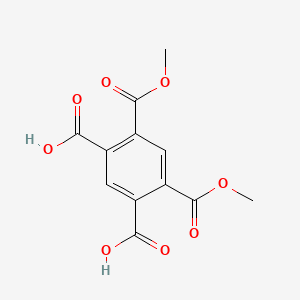

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
